4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a sulfur-containing heterocyclic core. Its structure features:
- Position 4: A 4-chloro-3-(trifluoromethyl)phenyl group, introducing halogen (Cl) and electron-withdrawing trifluoromethyl (-CF₃) substituents.
- Position 3: A thiol (-SH) group, enabling reactivity in alkylation, metal coordination, or disulfide bond formation.
Below, we compare it with structurally analogous triazole-3-thiol derivatives.
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3OS/c23-18-11-10-15(12-17(18)22(24,25)26)29-20(27-28-21(29)31)13-30-19-9-5-4-8-16(19)14-6-2-1-3-7-14/h1-12H,13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAGXNSPKFDZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC3=NNC(=S)N3C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Substitution Reactions: The phenyl group with chloro and trifluoromethyl substituents can be introduced via electrophilic aromatic substitution reactions.
Phenoxymethyl Group Introduction: The phenoxymethyl group can be attached through nucleophilic substitution reactions involving phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring itself, potentially leading to ring opening or hydrogenation.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity
- Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity against various fungal strains. For instance, studies have shown that triazole-thioether derivatives can enhance antifungal efficacy compared to traditional agents like azoxystrobin .
- The incorporation of the triazole structure into other compounds has been linked to improved antifungal activity against pathogens such as Gibberella and Aspergillus species .
-
Antibacterial Properties
- The antibacterial potential of triazole derivatives is notable, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Compounds synthesized with the triazole framework demonstrated MIC values significantly lower than those of conventional antibiotics .
- A specific study highlighted that 1,2,4-triazole derivatives exhibited broad-spectrum antibacterial activity comparable to established antibiotics like gentamicin and ciprofloxacin .
-
Cancer Treatment
- Triazoles have been identified as promising candidates in cancer therapy due to their ability to inhibit key enzymes involved in tumor growth. For example, the compound's ability to inhibit Raf kinase has implications for treating disorders associated with angiogenesis and hyper-proliferation .
- Research has suggested that modifications to the triazole structure can enhance its selectivity and potency against cancer cells, making it a valuable scaffold for developing new anticancer agents .
Agrochemical Applications
-
Fungicides
- The application of triazole compounds in agriculture primarily revolves around their use as fungicides. Their mechanism often involves inhibiting sterol biosynthesis in fungi, thereby preventing cell membrane formation and growth .
- Studies have indicated that certain triazole derivatives demonstrate higher efficacy than commercial fungicides, making them suitable candidates for agricultural applications .
- Pesticides
Case Studies
- In Vitro Studies on Antifungal Activity
-
Antibacterial Efficacy Against MRSA
- In a comparative study, newly synthesized 1,2,4-triazole derivatives were tested against MRSA strains and found to possess MIC values ranging from 0.25–1 μg/mL, significantly outperforming traditional antibiotics . This finding highlights the compound's potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inflammatory pathways, pain signaling, or microbial metabolic pathways.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility: Minor substituent changes (e.g., Cl → Br, phenyl → pyrazole) significantly alter crystallinity, solubility, and bioactivity.
- Synthetic Strategies : Alkylation, Schiff base formation, and sulfonation are pivotal for diversifying triazole-3-thiol derivatives.
- Biological Relevance: Halogenation (Cl, F) and electron-withdrawing groups (CF₃, NO₂) correlate with antimicrobial and enzyme-inhibiting properties, while methoxy/phenyl groups enhance antifungal effects.
Biological Activity
The compound 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. While specific synthetic pathways for this exact compound are not widely documented, related compounds in the triazole family have been synthesized using various methodologies that include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and isocyanates.
- Thiol Group Introduction : The incorporation of thiol groups can enhance biological activity.
- Substitution Reactions : The introduction of chloro and trifluoromethyl groups can modify the electronic properties and solubility.
Antimicrobial Properties
Triazoles, including derivatives like the one in focus, have shown significant antimicrobial activity against a variety of pathogens. The 1,2,4-triazole nucleus is particularly noted for its efficacy against:
- Bacteria : Effective against multi-drug resistant strains due to their ability to inhibit cell wall synthesis and act on specific bacterial enzymes.
- Fungi : Many triazole derivatives are used clinically as antifungal agents (e.g., fluconazole) due to their ability to inhibit ergosterol biosynthesis.
Table 1 summarizes the antimicrobial activities associated with triazole compounds:
| Compound Type | Activity | Target Organisms |
|---|---|---|
| 1,2,4-Triazoles | Antibacterial | Staphylococcus aureus, E. coli |
| 1,2,4-Triazoles | Antifungal | Candida spp., Aspergillus spp. |
Anticancer Activity
Recent studies have focused on the anticancer potential of triazole derivatives. For instance, research indicates that compounds similar to 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol exhibit cytotoxic effects on various cancer cell lines:
- Melanoma (IGR39)
- Triple-negative Breast Cancer (MDA-MB-231)
- Pancreatic Carcinoma (Panc-1)
In vitro assays demonstrated that certain derivatives showed higher selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic index.
Enzyme Inhibition
Triazole compounds are known to inhibit several key enzymes involved in metabolic pathways and disease processes:
- Aromatase : Important in estrogen synthesis; inhibition can be beneficial in hormone-dependent cancers.
- Cholinesterase : Targeted for potential treatments in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of triazole derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated various triazole derivatives against clinical strains of bacteria and fungi. The results indicated that modifications at specific positions significantly enhanced antimicrobial potency .
- Anticancer Screening : Another investigation assessed the cytotoxicity of synthesized triazole-thiol compounds against various cancer cell lines using MTT assays. Results showed that some compounds had IC50 values in the micromolar range, indicating strong anticancer activity .
- Molecular Docking Studies : Computational studies suggest that triazoles can effectively bind to target enzymes through hydrogen bonding and hydrophobic interactions, enhancing their inhibitory effects .
Q & A
Basic: What are the common synthetic routes for 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step reactions starting with the condensation of substituted aldehydes with amino-triazole intermediates. For example:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or methanol .
- Step 2 : Introduction of the 4-chloro-3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization with the 2-phenylphenoxymethyl group using alkylation or etherification under basic conditions (e.g., K₂CO₃ in DMF) .
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Advanced: How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., 2-phenylphenoxymethyl)?
Steric hindrance often reduces reaction efficiency. Methodological strategies include:
- Catalyst selection : Use phase-transfer catalysts (e.g., PEG-400) to enhance solubility and reaction rates in heterogeneous systems .
- Temperature control : Gradual heating (70–80°C) prevents side reactions while promoting desired substitutions .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve reagent mobility.
- Monitoring intermediates : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirm substituent integration and regiochemistry. Aromatic protons appear δ 7.0–8.5 ppm, while thiol protons (if free) resonate near δ 3.5–4.5 ppm .
- IR spectroscopy : Thiol (-SH) stretches at ~2500 cm⁻¹ and triazole C=N stretches at 1600–1500 cm⁻¹ .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₂H₁₆ClF₃N₃OS: calc. 478.06) .
Advanced: How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data?
Discrepancies in geometry or reactivity predictions arise from approximations in computational models. Strategies include:
- Basis set selection : Use hybrid functionals (B3LYP) with 6-311+G(d,p) basis sets to improve accuracy for electron-deficient triazole rings .
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments .
- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution .
Basic: What biological activities are associated with this triazole derivative?
Triazole-thiols exhibit:
- Antimicrobial activity : Broad-spectrum efficacy against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Antifungal properties : Inhibition of fungal cytochrome P450 enzymes .
- Anticancer potential : Caspase-3 activation in apoptosis pathways (IC₅₀ values reported at 10–50 µM in leukemia cell lines) .
Advanced: How should researchers design experiments to validate structure-activity relationships (SAR) for substituent effects?
- Varied substituent libraries : Synthesize analogs with systematic changes (e.g., electron-withdrawing vs. donating groups on the phenyl ring) .
- Biological assays : Use dose-response curves (IC₅₀, MIC) and comparative molecular field analysis (CoMFA) to correlate substituent properties with activity .
- Molecular docking : Map binding interactions (e.g., with C. albicans CYP51) to identify critical substituent contributions .
Basic: What are the stability considerations for this compound under storage?
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiol group.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the triazole ring.
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced: How can researchers address low reproducibility in biological assays (e.g., inconsistent MIC values)?
- Standardize protocols : Adopt CLSI guidelines for antimicrobial testing, including fixed inoculum sizes and broth microdilution methods .
- Control strains : Include reference strains (e.g., E. coli ATCC 25922) to calibrate assay conditions.
- Batch variability : Pre-test compound solubility (DMSO stock solutions) and use freshly prepared cultures .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for larger batches.
- Toxic intermediates : Optimize steps to minimize hazardous byproducts (e.g., thioureas) .
- Yield consistency : Use process analytical technology (PAT) to monitor critical parameters (pH, temp) in real-time .
Advanced: What strategies elucidate the role of the trifluoromethyl group in modulating bioactivity?
- Isosteric replacement : Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl to assess hydrophobicity/electronic effects .
- Fluorine NMR (¹⁹F-NMR) : Track conformational changes induced by –CF₃ in solution .
- Free-energy calculations : Use molecular mechanics/Poisson-Boltzmann (MM/PBSA) to quantify –CF₃ contributions to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
